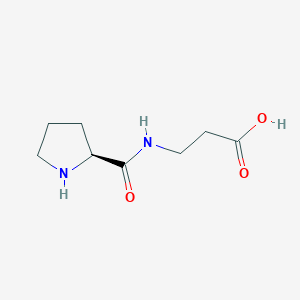
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as a pyrrolidine derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a pyrrolidine ring, which is known to influence its biological interactions. The specific stereochemistry at the chiral center plays a crucial role in determining its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Activity : A study explored the synthesis of conjugates involving this compound and evaluated their cytotoxicity against mouse lymphoma cells. Results indicated that derivatives exhibited significant antitumor activity, with some compounds showing IC50 values comparable to established chemotherapeutics like temozolomide .
- Antimicrobial Properties : Research highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent .
- Plant Growth Promotion : In vitro experiments demonstrated that the application of the compound significantly increased root and shoot lengths in Allium tuberosum, indicating its role as a plant growth promoter .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and carboxamide group can enhance or diminish biological activity. For instance:
- Substituents on the pyrrolidine ring have been shown to affect enzyme binding affinity.
- Variations in the carboxamide moiety can alter the compound's solubility and bioavailability, impacting its therapeutic efficacy.
科学研究应用
Medicinal Chemistry
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid has been investigated for its role in developing novel pharmaceuticals. Its structural similarity to amino acids allows it to be used as a building block in peptide synthesis and drug design.
Case Study: Anticancer Properties
Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. For instance, research on proteolysis-targeting chimeras (PROTACs) has shown that derivatives of this compound can selectively degrade mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological studies. Its structural characteristics suggest potential interactions with receptors involved in neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting a role in treating conditions like Alzheimer's disease .
Biochemistry
In biochemical applications, this compound serves as an important intermediate in synthesizing biologically active molecules. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool for studying enzyme kinetics and protein interactions.
Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders .
Table 1: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | |
| Neuropharmacology | Neuroprotective effects | |
| Biochemistry | Enzyme inhibition studies |
属性
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOTPJCVREEI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













